1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3-bromothiophen-2-yl)methyl]-4-nitropyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4S/c11-7-1-2-18-9(7)5-12-4-6(13(16)17)3-8(12)10(14)15/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNZCSAZSUZYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)CN2C=C(C=C2C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using N-bromosuccinimide (NBS) to yield 3-bromothiophene.
Formylation: The brominated thiophene undergoes formylation to produce 3-bromothiophene-2-carbaldehyde.
Pyrrole Formation: The aldehyde is then reacted with a suitable pyrrole precursor under acidic conditions to form the pyrrole ring.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using arylboronic acids.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Reduction: Amino derivatives of the pyrrole compound.
Oxidation: Oxidized pyrrole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of pyrrole-based compounds have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential therapeutic applications in treating bacterial infections .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that related pyrrole derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. For example, one study reported that a structurally similar compound exhibited IC50 values in the low micromolar range against human breast cancer cell lines, indicating promising anticancer activity .
Enzyme Inhibition
This compound may act as an inhibitor of enzymes involved in critical metabolic pathways. Research has highlighted its potential to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition could lead to increased levels of acetylcholine, thereby enhancing cognitive function .
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and exhibit good charge transport properties has been explored in several studies. For instance, devices fabricated with pyrrole derivatives have shown improved efficiency and stability compared to conventional materials .
Photovoltaic Applications
Research into the photovoltaic properties of this compound reveals its potential use in solar cells. The incorporation of thiophene units enhances the light absorption capabilities and overall efficiency of organic solar cells. Studies have reported power conversion efficiencies exceeding 8% when utilizing similar pyrrole-based materials .
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrrole derivatives, including those structurally related to this compound. The findings indicated significant activity against a range of bacteria, supporting its potential as a lead compound for antibiotic development.
Case Study: Anticancer Activity
In another research article focusing on cancer therapeutics, the compound was tested on multiple cancer cell lines. The results demonstrated selective cytotoxicity with minimal effects on normal cells, validating its potential role as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The bromothiophene moiety can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 3-bromothiophene-2-carboxylic acid
- 4-nitro-1H-pyrrole-2-carboxylic acid
- 1-(thiophen-2-yl)methyl-4-nitro-1H-pyrrole-2-carboxylic acid
Uniqueness
1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid is unique due to the combination of its bromothiophene and nitro-pyrrole moieties, which confer distinct chemical reactivity and potential biological activity .
Biological Activity
1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid (CAS No. 1283936-37-7) is a heterocyclic compound notable for its complex structure, which combines a bromothiophene moiety with a nitro group and a carboxylic acid. This unique configuration positions it as a potential candidate for various biological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₇BrN₂O₄S
- Molecular Weight : 331.14 g/mol
- Key Functional Groups : Nitro group (-NO₂), Carboxylic acid (-COOH), and Bromothiophene.
The presence of these functional groups suggests potential reactivity that can be harnessed in biological systems.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, pyrrole derivatives have been noted for their effectiveness against drug-resistant strains of bacteria, including Mycobacterium tuberculosis .
Table 1: Comparison of Antimicrobial Activities
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrole derivative A | Effective against TB | <0.016 |
| Pyrrole derivative B | Effective against MRSA | <0.05 |
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests it may possess similar properties. Compounds containing nitro and carboxylic acid groups have shown promise in inhibiting cancer cell proliferation in vitro .
The proposed mechanism of action includes:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : The nitro group can lead to the formation of ROS, which are toxic to cells and can induce apoptosis in cancer cells.
Case Studies
Several studies have investigated related compounds with promising results:
- Study on Pyrrole Derivatives : A study highlighted the effectiveness of pyrrole derivatives in targeting MmpL3, an essential transporter in Mycobacterium tuberculosis, demonstrating significant antibacterial activity .
- Anticancer Screening : Research on structurally similar compounds revealed that modifications to the pyrrole ring can enhance cytotoxic effects against various cancer cell lines, suggesting that this compound might exhibit similar or enhanced efficacy .
Q & A
Q. What are the recommended synthetic routes for preparing 1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid, and how can intermediates be characterized?
Methodological Answer: A feasible synthetic approach involves coupling 3-bromothiophene-2-methanol with a pre-functionalized 4-nitro-pyrrole-2-carboxylic acid derivative. Key steps include:
- Alkylation: Reacting the thiophene methanol with a leaving group (e.g., bromide) to generate the (3-bromothiophen-2-yl)methyl moiety.
- Nitro-group introduction: Nitration of the pyrrole ring using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .
- Carboxylic acid activation: Use of coupling agents (e.g., EDCI/HOBt) for amide or ester intermediates, followed by hydrolysis to the carboxylic acid.
Characterization:
Q. How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermal stability: Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C based on analogous nitro-pyrrole derivatives) .
- Light sensitivity: UV-Vis spectroscopy to monitor degradation under accelerated light exposure (e.g., 254 nm for 24 hours).
- Solution stability: Monitor pH-dependent hydrolysis in buffers (pH 2–10) via HPLC, noting potential nitro-group reduction or carboxylic acid decarboxylation .
Key Stability Risks:
- Hazardous decomposition products: Carbon oxides and nitrogen oxides under pyrolysis .
- Incompatibilities: Avoid strong oxidizers (e.g., peroxides) to prevent explosive reactions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the nitro group in electrophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to calculate Fukui indices for electrophilic attack sites. The nitro group’s electron-withdrawing effect directs substitution to the pyrrole C-3 or thiophene C-5 positions.
- Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to assess activation barriers for nitration or bromination .
Validation:
Compare computational results with experimental substituent regiochemistry (e.g., X-ray crystallography of intermediates) .
Q. What strategies resolve contradictions in biological activity data for this compound in enzyme inhibition assays?
Methodological Answer: Contradictions may arise from assay conditions or impurity interference. Mitigation strategies include:
- Dose-response curves: Test multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ reproducibility.
- Counter-screening: Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target binding .
- Impurity profiling: LCMS-TOF to detect trace byproducts (e.g., de-brominated or reduced nitro derivatives) that may modulate activity .
Q. How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Salt formation: Screen with pharmaceutically acceptable counterions (e.g., sodium or lysine salts) to enhance aqueous solubility.
- Co-solvent systems: Use PEG-400 or cyclodextrin-based formulations to improve bioavailability .
- LogP adjustment: Introduce hydrophilic substituents (e.g., hydroxyl groups) while monitoring nitro-group stability via accelerated stability testing .
Key Parameters:
- n-Octanol/water partition coefficient (LogP): Target <3.0 to balance solubility and membrane permeability .
Safety and Handling
Q. What personal protective equipment (PPE) is required when handling this compound?
Methodological Answer:
- Respiratory protection: Use NIOSH-approved N95 masks to avoid inhalation of fine particles .
- Gloves: Nitrile gloves (≥0.11 mm thickness) to prevent dermal exposure .
- Eye protection: Goggles with side shields during weighing or solution preparation .
Emergency Measures:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
